molecular formula C20H23BrN2O3 B2743816 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 449750-43-0

2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2743816
CAS No.: 449750-43-0
M. Wt: 419.319
InChI Key: PIEZEMAIRZJVIL-UHFFFAOYSA-N
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Description

The compound 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide features a phenoxy-acetamide scaffold with a bromo-dimethyl-substituted aromatic ring and a morpholine moiety attached to the phenylacetamide group. This analysis compares its structural and functional attributes with similar analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-14-11-16(21)12-15(2)20(14)26-13-19(24)22-17-3-5-18(6-4-17)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZEMAIRZJVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is a novel organic molecule notable for its diverse biological activities. This compound's structure incorporates a brominated phenoxy group and a morpholine moiety, which are critical for its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

IUPAC Name Molecular Formula Molecular Weight
This compoundC17H20BrN2O3368.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the brominated phenoxy group enhances its lipophilicity and binding affinity to target proteins, while the morpholine ring contributes to its solubility and bioavailability.

  • Receptor Binding : The compound exhibits significant binding affinity towards various receptors, including histamine receptors and certain kinases involved in cancer pathways.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
OVCAR-4 (ovarian)5.67 ± 0.57Inhibition of VEGFR-2 phosphorylation
MDA-MB-468 (breast)3.84 ± 0.54Induction of apoptosis
Huh7 (liver)5.67 ± 0.57Cell cycle arrest in G1 phase

The compound's mechanism involves the inhibition of signaling pathways that are crucial for tumor growth and metastasis, particularly through the downregulation of vascular endothelial growth factor (VEGF) and interference with STAT3 signaling pathways .

Neurological Applications

In addition to its anticancer effects, this compound has shown promise in treating neurological disorders. Its ability to modulate neurotransmitter receptors suggests potential applications in conditions such as schizophrenia and anxiety disorders. For instance, it has been observed to inhibit the activity of the receptor for advanced glycation end-products (RAGE), which is implicated in neuroinflammation .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against ovarian cancer cells. It was found to reduce VEGF levels significantly and inhibit cell proliferation by inducing cell cycle arrest .
  • Neurological Effects : Another investigation focused on the compound's interaction with histamine receptors, demonstrating its potential as a therapeutic agent in managing cognitive dysfunction associated with neurodegenerative diseases .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include:

  • Phenoxy substituents: Bromo, chloro, methyl, and isopropyl groups.
  • Morpholine attachment : Direct linkage vs. sulfonyl or methylene bridges.
  • Acetamide modifications : Variations in the phenyl ring substituents (e.g., acetylated amines, sulfonamides).
Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) Molecular Formula Phenoxy Substituents Morpholine Attachment Molecular Weight Key Features
Target Compound C20H23BrN2O3 4-Bromo-2,6-dimethyl Direct (para-position) 419.31 g/mol Bromo group enhances lipophilicity
N-{4-[Acetyl(methyl)amino]phenyl}-... C19H21BrN2O3 4-Bromo-2,6-dimethyl Acetyl(methyl)amino 405.29 g/mol Reduced polarity due to acetyl group
2-(4-Chloro-3-methylphenoxy)-... (638155-45-0) C20H23ClN2O3 4-Chloro-3-methyl Methylene bridge 374.86 g/mol Chloro substituent; lower molecular weight
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]... (327065-74-7) C18H19ClN2O5S 4-Chlorophenoxy Sulfonyl linkage 410.87 g/mol Sulfonyl group increases polarity
2-(4-Isopropyl-3-methylphenoxy)-... (431066-94-3) C20H28N2O3 4-Isopropyl-3-methyl Direct (para-position) 344.45 g/mol Bulky isopropyl group enhances steric effects

Physicochemical Properties

  • Lipophilicity : Bromo and methyl groups (target compound) increase logP compared to chloro analogs (). The acetylated amine in further reduces polarity.
  • Solubility : Sulfonyl-containing compounds () are more polar, favoring aqueous solubility, whereas bulky substituents () may reduce it.
  • Synthetic Accessibility : Diazonium salt coupling () and nucleophilic substitution () are common methods for morpholine-containing analogs.

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